molecular formula C7H5N3O4 B1322224 6-Nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one CAS No. 337463-64-6

6-Nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one

Cat. No.: B1322224
CAS No.: 337463-64-6
M. Wt: 195.13 g/mol
InChI Key: JANHQSAAMLBUOH-UHFFFAOYSA-N
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Description

6-Nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by a fused pyridine and oxazine ring system, with a nitro group at the 6-position. Its molecular formula is C7H5N3O4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with chloroacetyl chloride, followed by nitration to introduce the nitro group. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the cyclization process.

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

6-Nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 6-amino-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism by which 6-Nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or interaction with DNA. Further research is needed to elucidate the exact mechanisms and identify the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-2H-pyrido[3,2-B][1,4]oxazine: Lacks the nitro group, making it less reactive in certain chemical reactions.

    Morpholino-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one: Contains a morpholine ring, which can alter its biological activity and chemical reactivity.

Uniqueness

6-Nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one is unique due to the presence of the nitro group, which can participate in various chemical reactions and potentially enhance its biological activity. This makes it a valuable compound for further research and development in multiple fields.

Properties

IUPAC Name

6-nitro-4H-pyrido[3,2-b][1,4]oxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O4/c11-6-3-14-4-1-2-5(10(12)13)8-7(4)9-6/h1-2H,3H2,(H,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JANHQSAAMLBUOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one (2.5 g) was dissolved in acetic acid (6 mL) and acetic anhydride (30 mL). Fuming nitric acid (3 mL) was added dropwise to the reaction solution in ice-bath. The reaction solution was stirred in ice-bath overnight. Solution was poured into crashed ice. The light yellow precipitation was collected by filtration, washed with water and dried to give a mixture of nitrated products (regio-isomers). The mixture was crystallized from dichloromethane to give 6-nitro-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one (1 g) as a light yellow solid.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

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